molecular formula C14H14N6 B6533113 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 1511705-66-0

3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No. B6533113
CAS RN: 1511705-66-0
M. Wt: 266.30 g/mol
InChI Key: LRWVJQABZPJNOC-UHFFFAOYSA-N
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Description

The compound “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is attached at the 4-position of the piperazine ring. Additionally, the molecule has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carbonitrile group (-C≡N), which is a carbon-nitrogen triple bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a planar structure due to sp2 hybridization .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine and pyridine rings might undergo electrophilic substitution reactions, while the carbonitrile group might undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its derivatives, including “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile”, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Derivatization Reagent for Carboxyl Groups on Peptides

This compound can be used as a derivatization reagent for the carboxyl groups on peptides . This application is particularly useful in the spectrophotometric analysis of phosphopeptides .

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

“3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” can serve as a starting reagent for the synthesis of "3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine" . This derivative could have potential applications in various fields of medicinal chemistry .

Synthesis of Pyridazin-4-ol Derivatives

This compound can also be used in the synthesis of "3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol" . The synthesized derivative could have potential applications in medicinal chemistry .

Inhibitor of Collagen Synthesis in Liver Fibrosis

Research has shown that pyridine-2,4-dicarboxylic acid, a related compound, can inhibit collagen synthesis in liver fibrosis . It’s possible that “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” might have similar applications.

Potential Use in Anti-Proliferative Activity Studies

Pyrazolo[3,4-d]pyrimidine scaffold, a related structure, has been evaluated for its in vitro anti-proliferative activity against various cancer cell lines . “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” might also be used in similar studies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, the carbonitrile group is often associated with toxicity, so appropriate precautions would need to be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, studies could be conducted to further understand its properties and behavior under different conditions .

properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVJQABZPJNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile

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